molecular formula C20H17BrN2O2 B11114843 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11114843
M. Wt: 397.3 g/mol
InChI Key: BDQFCZCGDINYBD-LPYMAVHISA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound with the molecular formula C18H15BrN2O2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a naphthalene ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor or receptor modulator.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom and methoxy group, along with the naphthalene ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H17BrN2O2/c1-25-19-10-9-17(21)11-16(19)13-22-23-20(24)12-15-7-4-6-14-5-2-3-8-18(14)15/h2-11,13H,12H2,1H3,(H,23,24)/b22-13+

InChI Key

BDQFCZCGDINYBD-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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